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molecular formula C9H17N B8484077 2-(Bicyclo[2.2.1]hept-7-yl)ethylamine

2-(Bicyclo[2.2.1]hept-7-yl)ethylamine

Cat. No. B8484077
M. Wt: 139.24 g/mol
InChI Key: NSBCSPDKJCEYIP-UHFFFAOYSA-N
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Patent
US04064258

Procedure details

0.0425 Mole of lithium aluminum hydride is dissolved in 100 ml. of anhydrous tetrahydrofuran at 0° C, under nitrogen, and then 0.0425 mole of bicyclo[2.2.1]hept-7-yl acetamide in 100 ml. of anhydrous tetrahydrofuran is added dropwise. The mixture is stirred for about 12 hours at room temperature and then about 10 ml. of water is carefully added to decompose excess lithium aluminum hydride (and complex). The mixture is then filtered and the filtrate then dried with potassium hydroxide pellets; filtered and the filtrate distilled, to remove solvent, affording 2-(bicyclo[2.2.1]hept-7-yl)ethylamine.
Quantity
0.0425 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bicyclo[2.2.1]hept-7-yl acetamide
Quantity
0.0425 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH:12]12[CH:18]([CH2:19][C:20]([NH2:22])=O)[CH:15]([CH2:16][CH2:17]1)[CH2:14][CH2:13]2>O>[CH:15]12[CH:18]([CH2:19][CH2:20][NH2:22])[CH:12]([CH2:17][CH2:16]1)[CH2:13][CH2:14]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.0425 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
bicyclo[2.2.1]hept-7-yl acetamide
Quantity
0.0425 mol
Type
reactant
Smiles
C12CCC(CC1)C2CC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for about 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate then dried with potassium hydroxide pellets
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C12CCC(CC1)C2CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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